ReAsH-EDT2
Overview
Description
ReAsH-EDT2 is a membrane-permeant fluorogenic biarsenical compound derived from the dye resorufin. It is designed for fluorescent labeling of proteins that have been genetically tagged with a specific tetracysteine motif (CysCysProGlyCysCys). The synthesis of ReAsH-EDT2 is achieved through a two-step procedure that starts with an inexpensive precursor dye and minimizes the handling of toxic reagents like arsenic trichloride. This makes the synthesis accessible for a typical chemistry laboratory and can be completed within 2 to 3 days .
Synthesis Analysis
The preparation of ReAsH-EDT2 involves a straightforward synthesis process that can yield the compound in good amounts. The process is designed to be carried out in a standard chemistry lab setting, taking into account the safety concerns associated with the use of arsenic compounds. The synthesis is part of a broader method that can be applied to create a variety of biarsenical reagents and intermediates that bind to the tetracysteine-tagged proteins .
Molecular Structure Analysis
ReAsH-EDT2's molecular structure allows it to specifically bind to the tetracysteine tag on proteins. This specificity is crucial for its function as a fluorescent label, as it ensures that the fluorescence signal is a direct result of the interaction with the target protein. The structure of ReAsH-EDT2 is derived from resorufin, which contributes to its fluorescent properties .
Chemical Reactions Analysis
The chemical reactivity of ReAsH-EDT2 is particularly relevant when it comes to its binding to the tetracysteine tag on proteins. This interaction is the basis for its use as a probe in studying protein dynamics. The biarsenical nature of ReAsH-EDT2 means that it can form stable complexes with the tetracysteine motif, which is essential for its function as a quantitative probe .
Physical and Chemical Properties Analysis
ReAsH-EDT2's physical and chemical properties, such as its fluorescence, are central to its application in cellular studies. The compound's ability to permeate cell membranes and its fluorescent properties allow for the in-cell study of protein dynamics without the perturbation caused by larger protein tags. The fluorescence of ReAsH-EDT2 can be probed by FRET or direct excitation, which is useful for quantitative thermodynamic and kinetic studies .
Relevant Case Studies
One case study involving ReAsH-EDT2 is its use in labeling the model protein phosphoglycerate kinase (PGK) to study protein stability and kinetics both in vitro and in cells. The study found that using ReAsH-EDT2 allowed for quantitative measurements of protein folding rates and compared the effects of different-sized tags on protein dynamics. The research demonstrated that smaller tags, like ReAsH-EDT2, resulted in folding rates closer to those observed in vitro, highlighting the importance of tag size in in-cell measurements .
Scientific Research Applications
Rotamer-Restricted Fluorogenicity
- Fluorescent Labeling of Proteins : ReAsH-EDT2 becomes fluorescent when bound to a protein containing a tetracysteine motif, which is valuable for studying protein localization and dynamics in live cells (Walker, Rablen, & Schepartz, 2016).
Protein Labeling
- Membrane-Permeant Characteristics : This dye can label tetracysteine-tagged proteins within cells due to its ability to permeate cellular membranes (Adams & Tsien, 2008).
Orthogonal Peptide Binding
- Selective Labeling of Proteins : ReAsH-EDT2 has been used to selectively label proteins engineered with specific peptide sequences, enabling the differential labeling of proteins in complex environments (Chen et al., 2007).
In Vivo Protein Labeling
- Application in Dictyostelium : Demonstrated effective for in vivo protein tagging in Dictyostelium, offering an alternative to traditional fluorescent protein fusion tagging methods (Hwang, Chen, & Knecht, 2009).
Studying AMPA Receptors
- Analysis of Neural Plasticity : Used for studying AMPA receptor trafficking in neurons, contributing to our understanding of synaptic modifications and neural plasticity (Ju et al., 2004).
Protein-Protein Interactions
- Detecting Protein Interactions : ReAsH-EDT2 has been applied to detect protein-protein interactions and alternative conformations in live cells (Luedtke, Dexter, Fried, & Schepartz, 2007).
Chromophore-Assisted Light Inactivation
- Inactivation of Proteins : This dye is used in chromophore-assisted light inactivation (CALI) of proteins, a method that allows precise inactivation of specific proteins in living cells (Tour et al., 2003).
Single Molecule Localization
- High-Resolution Imaging : Enabled nanometer-scale localization of single molecules, enhancing the resolution of molecular imaging in biological research (Park, Hanson, Duff, & Selvin, 2004).
In-Cell Protein Dynamics
- Protein Dynamics Study : Used as a quantitative probe to study in-cell protein dynamics, offering insights into the effects of protein tags on protein behavior (Gelman, Wirth, & Gruebele, 2016).
Improved Fluorescence Brightness
- Enhanced Fluorescence for Imaging : Development of tetracysteine peptides with improved ReAsH brightness, facilitating better imaging contrast in live cells (Van Engelenburg, Nahreini, & Palmer, 2010).
Orthogonal Labeling of Proteins
- Dual Protein Labeling : Demonstrated the possibility of labeling two different proteins orthogonally in intact cells using both FlAsH and ReAsH, a significant advance in studying protein interactions (Zürn et al., 2010).
Versatile Imaging Applications
- Live-Cell Imaging of Synthetic Peptides : Used for live-cell fluorescent imaging of synthetic peptides expressed in plants, expanding the applications of ReAsH-EDT2 beyond animal cells (Estevez & Somerville, 2006).
Safety And Hazards
Future Directions
ReAsH-EDT2 is a valuable tool for studying protein dynamics and protein-protein interactions . Its small size reduces interference with protein function, making it ideal for tracking protein localization . Its versatility also offers a wide range of benefits, such as rapid detection of proteins, multiplex flexibility, and suitability for imaging in live or fixed cells .
properties
IUPAC Name |
4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13As2NO3S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572996 | |
Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ReAsH-EDT2 | |
CAS RN |
438226-89-2 | |
Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.